molecular formula C14H8F2N2O B5351119 N-(2-cyanophenyl)-2,6-difluorobenzamide

N-(2-cyanophenyl)-2,6-difluorobenzamide

Cat. No. B5351119
M. Wt: 258.22 g/mol
InChI Key: WJBLDKMRBZOGCS-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2,6-difluorobenzamide, also known as ABT-888 or Veliparib, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. It was first synthesized by Abbott Laboratories in 2001 and has since been extensively studied for its potential as a cancer treatment.

Mechanism of Action

N-(2-cyanophenyl)-2,6-difluorobenzamide works by inhibiting PARP enzymes, which play a key role in repairing damaged DNA. When PARP enzymes are inhibited, cancer cells are unable to repair DNA damage caused by chemotherapy or radiation therapy, leading to cell death.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity and is generally well-tolerated by patients. However, some side effects have been reported, including nausea, fatigue, and anemia. Additionally, this compound has been shown to have some off-target effects on other enzymes, which may limit its effectiveness in certain situations.

Advantages and Limitations for Lab Experiments

N-(2-cyanophenyl)-2,6-difluorobenzamide has several advantages for laboratory experiments, including its high potency and specificity for PARP enzymes. However, its off-target effects and limited effectiveness in certain situations may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on N-(2-cyanophenyl)-2,6-difluorobenzamide. One area of focus is the development of new and more effective PARP inhibitors. Additionally, researchers are exploring the use of this compound in combination with other cancer treatments, such as immunotherapy and targeted therapy. Finally, there is ongoing research into the mechanisms of PARP inhibition and how it can be used to treat cancer.

Synthesis Methods

The synthesis of N-(2-cyanophenyl)-2,6-difluorobenzamide involves several steps, including the reaction of 2,6-difluoroaniline with cyanogen bromide to form N-(2-cyanophenyl)-2,6-difluoroaniline, which is then reacted with benzoyl chloride to form this compound. The final product is purified using column chromatography.

Scientific Research Applications

N-(2-cyanophenyl)-2,6-difluorobenzamide has been extensively studied for its potential as a cancer treatment. It is primarily used in combination with chemotherapy or radiation therapy to enhance their effectiveness. The drug has been shown to be effective in treating various types of cancer, including breast, ovarian, and lung cancer.

properties

IUPAC Name

N-(2-cyanophenyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O/c15-10-5-3-6-11(16)13(10)14(19)18-12-7-2-1-4-9(12)8-17/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBLDKMRBZOGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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